5alpha-Pregnan-17alpha-ol-3,20-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Pregnan-17alpha-ol-3,20-dione is synthesized through the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2) . The reaction conditions typically involve the use of specific enzymes under controlled laboratory settings.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale enzymatic reduction of 17α-hydroxyprogesterone using bioreactors to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
5alpha-Pregnan-17alpha-ol-3,20-dione undergoes several types of chemical reactions, including:
Reduction: It can be further reduced to 5α-pregnane-3α,17α-diol-20-one.
Oxidation: It can be oxidized to form other steroid derivatives.
Substitution: Various functional groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Catalysts: Enzymes like 5α-reductase for specific biochemical reactions.
Major Products Formed
The major products formed from these reactions include:
5α-pregnane-3α,17α-diol-20-one: A key intermediate in the androgen backdoor pathway.
Various oxidized derivatives: Depending on the specific oxidation conditions and reagents used.
Scientific Research Applications
5alpha-Pregnan-17alpha-ol-3,20-dione has several scientific research applications:
Endocrine System Disorders: It is studied for its role in conditions like congenital adrenal hyperplasia and other disorders involving steroidogenesis.
Neurological and Psychiatric Conditions: Its metabolites, such as allopregnanolone, have potential therapeutic benefits for treating stress-related diseases, including PTSD, depression, and alcohol use disorders.
Cardiovascular Health: Research into its derivatives explores implications for cardiovascular health, particularly in the context of blood pressure regulation and cardiovascular disease.
Mood, Mental State, and Memory: Its interaction with sex steroids and serotonin mechanisms is significant in the study of mood disorders, schizophrenia, and Alzheimer’s disease.
Mechanism of Action
5alpha-Pregnan-17alpha-ol-3,20-dione exerts its effects primarily through its role as a progestogen, binding to progesterone receptors . It is also a key intermediate in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone, bypassing the conventional intermediates like androstenedione and testosterone . This pathway involves enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
5α-Pregnane-3,20-dione: A metabolite of progesterone with similar structural features.
5α-Pregnane-3α,17α-diol-20-one: Another intermediate in the androgen backdoor pathway.
Uniqueness
5alpha-Pregnan-17alpha-ol-3,20-dione is unique due to its specific role in the androgen backdoor pathway, allowing the conversion of 17α-hydroxyprogesterone to 5α-dihydrotestosterone without passing through testosterone . This unique pathway highlights its importance in steroidogenesis and its potential implications in various physiological processes and disorders.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOHXXXJRQGPLC-JJFNZWTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474538 | |
Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-59-2 | |
Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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